The synthesis of “N-(4-Sulfamoylphenyl)hydrazinecarboxamide” involves the selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .
The molecular structure of “N-(4-Sulfamoylphenyl)hydrazinecarboxamide” is analyzed using various techniques including NMR, HPLC, LC-MS, and UPLC .
The chemical reactions involving “N-(4-Sulfamoylphenyl)hydrazinecarboxamide” have been studied. For instance, it has been used as an inhibitor of three α-class cytosolic human carbonic anhydrases and three bacterial β-CAs from Mycobacterium tuberculosis .
N-(4-Sulfamoylphenyl)hydrazinecarboxamide (3) serves as a key intermediate in synthesizing various novel hydrazones (4–10) and pyrazole derivatives (11–17). [] One common synthesis pathway involves reacting 4-sulfamoylphenylhydrazine with ethyl chloroformate to yield N-(4-sulfamoylphenyl)hydrazinecarboxylate. This intermediate is then treated with hydrazine hydrate to obtain the desired N-(4-sulfamoylphenyl)hydrazinecarboxamide. []
The mechanism of action for N-(4-Sulfamoylphenyl)hydrazinecarboxamide varies depending on the specific derivative and its target. For instance, derivatives exhibiting anti-inflammatory activity, such as compounds 3, 4, 8, 9, 15, and 17, demonstrated greater efficacy than diclofenac, a commonly used anti-inflammatory drug. [] These compounds primarily act by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the production of prostaglandins involved in inflammation. [, ]
N-(4-Sulfamoylphenyl)hydrazinecarboxamide derivatives, particularly hydrazones and pyrazoles, have shown promising anti-inflammatory activity in preclinical studies. [, ] These compounds effectively reduce inflammation by inhibiting COX enzymes, particularly COX-2, thereby suppressing the production of inflammatory mediators like prostaglandin E2 (PGE2). [, ] Notably, compounds like 3, 8, 9, 13, and 15–17 displayed reduced ulcerogenic effects compared to indomethacin, another commonly used anti-inflammatory drug. []
Proton transfer salts incorporating N-(4-Sulfamoylphenyl)maleamide acid exhibited inhibitory activity against carbonic anhydrase (CA) isoenzymes, specifically hCA I and hCA II. [] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide, and their inhibition holds potential for treating various conditions, including glaucoma, altitude sickness, and epilepsy. [] Compounds 1-5, including the proton transfer salts and their Cu(II) complexes, effectively inhibited both the esterase and hydratase activities of hCA I and hCA II. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6